Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate
Description
Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate is a structurally complex ester derivative featuring a benzoate core linked to a carbamoyl group and a fused heterocyclic system. The molecule integrates a tetrahydrothieno[2,3-c]pyridine scaffold substituted with an acetyl group and a benzothiazol moiety. The benzothiazol group, in particular, is associated with diverse biological properties, including antimicrobial and antitumor activities, as seen in structurally related compounds . The acetyl and carbamoyl functionalities may enhance solubility and binding interactions, making this compound a candidate for further pharmacological or pesticidal studies.
Properties
IUPAC Name |
methyl 4-[[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-14(29)28-12-11-17-20(13-28)34-24(21(17)23-26-18-5-3-4-6-19(18)33-23)27-22(30)15-7-9-16(10-8-15)25(31)32-2/h3-10H,11-13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKVNAXGCAGEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic conditions.
Construction of the Pyridine Ring: The pyridine ring can be formed via a condensation reaction involving aldehydes and ammonia or amines.
Coupling Reactions: The thiazole and pyridine rings are then coupled using reagents like phosphorus oxychloride (POCl3) to form the tetrahydrothieno[2,3-c]pyridine scaffold.
Acetylation and Carbamoylation: The final steps involve acetylation of the thiazole ring and carbamoylation of the benzoate moiety using reagents such as acetic anhydride and isocyanates.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production while maintaining efficiency and safety .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives of the thiazole and pyridine rings.
Reduction Products: Reduced forms of the carbonyl groups.
Substitution Products: Substituted derivatives at the aromatic rings.
Scientific Research Applications
Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity invites comparison with other benzoate esters and heterocyclic derivatives. Below is a detailed analysis of structurally and functionally related compounds, supported by evidence:
Table 1: Structural and Functional Comparison of Analogous Benzoate Esters
Key Observations
Structural Complexity and Heterocycles: The target compound’s fused tetrahydrothieno-pyridine and benzothiazol systems distinguish it from simpler analogs like I-6230 (pyridazine) or I-6473 (isoxazole). Compared to the thiadiazole-containing compound in , the target’s thieno-pyridine system may offer greater conformational rigidity, influencing pharmacokinetic properties .
Molecular Weight and Functional Groups :
- The target’s higher molecular weight (~516.6 vs. 369–414 for analogs) suggests increased steric bulk, which could impact bioavailability. However, the acetyl and carbamoyl groups may mitigate this by improving solubility .
- Chlorimuron ethyl () shares a benzoate ester core but incorporates a sulfonylurea group critical for herbicidal activity. The absence of this group in the target compound implies divergent applications .
Synthetic and Mechanistic Insights: Compounds with benzothiazol moieties (e.g., ) often undergo nucleophilic substitutions or cyclocondensations during synthesis. The target compound’s sp³-rich tetrahydrothieno-pyridine ring may require specialized catalytic methods for assembly . Safety data for the thiadiazole derivative () highlight the importance of substituent choice in toxicity profiles. The benzothiazol group in the target compound may necessitate rigorous toxicological evaluation .
Pyridazine and isoxazole analogs () may exhibit receptor-binding activities, suggesting the target could share similar mechanisms .
Biological Activity
Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 477.6 g/mol. The compound features a unique combination of thiazole and pyridine rings that contribute to its biological activity.
Target Enzymes:
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the inflammatory pathway as they catalyze the conversion of arachidonic acid into prostaglandins, which mediate inflammation and pain responses.
Biochemical Pathways:
By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory mediators. This action not only alleviates inflammation but may also influence various cellular signaling pathways involved in cell proliferation and apoptosis .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:
- In vitro studies have shown that these compounds can inhibit the production of nitric oxide and prostaglandins in activated macrophages .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies suggest that it may potentiate the cytotoxicity of alkylating agents such as temozolomide by enhancing DNA damage response mechanisms:
- Cytotoxic assays against various cancer cell lines (e.g., HeLa cells) demonstrated low micromolar activity against apurinic/apyrimidinic endonuclease (APE1), a key enzyme involved in DNA repair .
Case Studies and Research Findings
Q & A
Q. Characterization methods :
- Melting point : Confirms intermediate purity.
- Elemental analysis : Validates C, H, N composition (±0.4% deviation) .
- IR spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds .
- UV-Vis : Detects π-π* transitions in the benzothiazole moiety (λmax ~280–320 nm) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Gloves, lab coat, goggles, and fume hood use are mandatory due to Acute Toxicity (Category 4 for oral, dermal, inhalation) .
- Storage : Airtight containers in cool (<25°C), ventilated areas away from heat/light .
- Emergency measures : Immediate decontamination (flush skin/eyes with water) and medical consultation for exposure .
Advanced: How can computational methods optimize this compound’s synthesis?
Answer:
- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error.
- Information science integration : Algorithms analyze experimental data to prioritize optimal conditions (e.g., solvent polarity, catalyst loading) .
- Case study : ICReDD’s approach reduces optimization time by 40–60% via feedback loops between simulations and lab data .
Advanced: How to resolve contradictions in spectroscopic data during structural validation?
Answer:
| Technique | Parameter | Expected Outcome |
|---|---|---|
| IR | C=O stretch | 1650–1700 cm⁻¹ |
| NMR (¹H) | Aromatic protons | δ 7.0–8.5 ppm (splitting patterns confirm substitution) |
| MS | Molecular ion | m/z 369.4 (M+H⁺) |
Q. Methodology :
- Cross-validate with X-ray crystallography for definitive bond angles/distances.
- Use statistical design of experiments (DoE) to isolate variables (e.g., solvent polarity) causing spectral variability .
Basic: What experimental design strategies minimize trial numbers for reaction optimization?
Answer:
- Factorial designs : A 2³ design (temperature, catalyst, solvent) reduces trials from 27 to 8–12 .
- Response surface methodology (RSM) : Models nonlinear relationships (e.g., parabolic yield vs. temperature).
- Example : Optimizing reflux time via ANOVA identifies a 4-hour threshold for >90% yield .
Advanced: How to enhance stability via benzothiazole moiety modifications?
Answer:
- Electronic effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzothiazole 6-position to reduce hydrolysis rates. Hammett plots (σ values) correlate substituents with stability .
- Steric protection : Bulky groups (e.g., trityl) shield the amide bond, improving stability by 30% under physiological pH .
Basic: How is purity assessed post-synthesis?
Answer:
- HPLC : C18 column, acetonitrile/water gradient, UV detection at λmax ~254 nm. Purity ≥95% required.
- Elemental analysis : Deviation ≤0.4% for C, H, N .
Advanced: What challenges arise in regioselective acetylation of the tetrahydrothieno-pyridine core?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
